1H-Purine-2,8-diamine, N,N'-bis(3-methoxyphenyl)-6-(4-morpholinyl)-
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Overview
Description
“1H-Purine-2,8-diamine, N,N’-bis(3-methoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features additional functional groups, including methoxyphenyl and morpholinyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-methoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with nucleic acids or proteins, given its purine core structure.
Medicine
The compound could be investigated for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine with a similar core structure.
Caffeine: Another purine derivative with additional methyl groups.
Theobromine: Similar to caffeine but with different methylation patterns.
Uniqueness
The unique combination of methoxyphenyl and morpholinyl groups in “1H-Purine-2,8-diamine, N,N’-bis(3-methoxyphenyl)-6-(4-morpholinyl)-” may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
CAS No. |
682337-48-0 |
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Molecular Formula |
C23H25N7O3 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-N,8-N-bis(3-methoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C23H25N7O3/c1-31-17-7-3-5-15(13-17)24-22-26-19-20(27-22)28-23(25-16-6-4-8-18(14-16)32-2)29-21(19)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H3,24,25,26,27,28,29) |
InChI Key |
XVMUAFXYDCGPDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC(=CC=C4)OC)N5CCOCC5 |
Origin of Product |
United States |
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